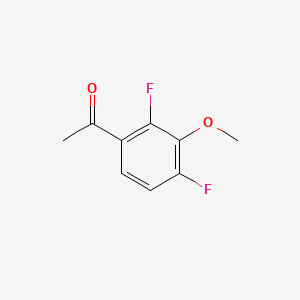

2',4'-Difluoro-3'-methoxyacetophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-difluoro-3-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-5(12)6-3-4-7(10)9(13-2)8(6)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZOZLGEZVDGMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)F)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397312 | |

| Record name | 2',4'-Difluoro-3'-methoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

373603-19-1 | |

| Record name | 2',4'-Difluoro-3'-methoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2',4'-Difluoro-3'-methoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2',4'-Difluoro-3'-methoxyacetophenone, a fluorinated aromatic ketone of interest in medicinal chemistry and drug discovery. This document collates available data on its physical and spectral properties, alongside methodologies for its synthesis and analysis, to support researchers in its application.

Chemical and Physical Properties

This compound, with the IUPAC name 1-(2,4-difluoro-3-methoxyphenyl)ethanone, is a substituted acetophenone. The presence of two fluorine atoms and a methoxy group on the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel therapeutic agents.[1]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 1-(2,4-difluoro-3-methoxyphenyl)ethanone | N/A |

| Synonyms | 2,4-Difluoro-3-methoxy acetophenone | [2] |

| CAS Number | 373603-19-1 | [2] |

| Molecular Formula | C₉H₈F₂O₂ | [2] |

| Molecular Weight | 186.16 g/mol | [2] |

| Refractive Index | 1.494 | N/A |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Not available |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the acetyl protons (a singlet around δ 2.5 ppm), the methoxy protons (a singlet around δ 3.9 ppm), and the aromatic protons. The aromatic region will display complex splitting patterns due to the fluorine and methoxy substituents.

-

¹³C NMR: The carbon NMR spectrum will exhibit a characteristic signal for the carbonyl carbon of the ketone (typically in the range of δ 190-200 ppm). Signals for the methyl carbons of the acetyl and methoxy groups will appear in the upfield region. The aromatic carbons will show multiple signals, with their chemical shifts influenced by the electron-withdrawing fluorine atoms and the electron-donating methoxy group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

-

C=O (ketone): A strong absorption band around 1680-1700 cm⁻¹.

-

C-F (aryl fluoride): Strong absorption bands in the region of 1100-1300 cm⁻¹.

-

C-O (ether): An absorption band in the range of 1000-1300 cm⁻¹.

-

C-H (aromatic and aliphatic): Stretching vibrations typically appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (186.16 g/mol ). Common fragmentation patterns for acetophenones include the loss of the acetyl group (CH₃CO) and the methyl group (CH₃).

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not available in the provided search results, a general synthetic approach can be inferred from the synthesis of related acetophenones.

General Synthesis Workflow

A plausible synthetic route would involve the Friedel-Crafts acylation of 1,3-difluoro-2-methoxybenzene. This would introduce the acetyl group onto the aromatic ring. The reaction conditions would need to be optimized to ensure regioselectivity.

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development

Fluorinated acetophenones are valuable intermediates in drug discovery due to the ability of fluorine to enhance metabolic stability, binding affinity, and bioavailability of molecules.[3] While specific biological activities or signaling pathway modulation by this compound have not been detailed in the available literature, it serves as a precursor for the synthesis of more complex bioactive molecules.

Precursor for Bioactive Molecules

One significant application of substituted acetophenones is in the synthesis of chalcones, which are known to exhibit a wide range of pharmacological activities, including anti-inflammatory and anticancer effects.[3] The synthesis of chalcone derivatives from this compound would typically involve a Claisen-Schmidt condensation with a substituted benzaldehyde.

Caption: Synthesis of bioactive chalcones from the title compound.

Although direct evidence is not yet available, it is plausible that derivatives of this compound could modulate various signaling pathways implicated in disease, such as the NF-κB pathway, which is often a target in anti-inflammatory drug development.[3] Further research is required to explore the specific biological targets and mechanisms of action of compounds derived from this versatile building block.

References

In-depth Technical Guide: 2,4-Difluoro-3-methoxy acetophenone (CAS 373603-19-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive analysis of the chemical properties, potential synthesis, and speculative uses of 2,4-Difluoro-3-methoxy acetophenone (CAS 373603-19-1). Extensive searches of scientific literature and patent databases reveal that while the basic physical properties of this compound are documented, detailed studies on its biological activity, specific applications in drug development, and established experimental protocols are not publicly available. This guide, therefore, synthesizes information on structurally related compounds to infer potential characteristics and applications for the target molecule. The content herein is intended to serve as a foundational resource for researchers initiating studies on this or similar chemical entities.

Introduction to 2,4-Difluoro-3-methoxy acetophenone

2,4-Difluoro-3-methoxy acetophenone is a substituted aromatic ketone. The presence of two fluorine atoms and a methoxy group on the phenyl ring suggests its potential as a versatile intermediate in organic synthesis, particularly in the field of medicinal chemistry. Fluorination is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability[1]. The methoxy group can also influence the electronic and steric properties of the molecule, potentially impacting its biological interactions.

Chemical and Physical Properties

The known quantitative data for 2,4-Difluoro-3-methoxy acetophenone are summarized in the table below. This information is primarily sourced from chemical supplier databases.

| Property | Value | Reference |

| CAS Number | 373603-19-1 | N/A |

| Molecular Formula | C₉H₈F₂O₂ | [2] |

| Molecular Weight | 186.16 g/mol | [2] |

| Boiling Point | 246 °C | N/A |

| Density | 1.213 g/cm³ | N/A |

| Flash Point | 100 °C | N/A |

Synthesis and Manufacturing

While a specific, detailed experimental protocol for the synthesis of 2,4-Difluoro-3-methoxy acetophenone is not described in the available literature, a plausible synthetic route can be proposed based on general methods for preparing substituted acetophenones. The most common method for the synthesis of aryl ketones is the Friedel-Crafts acylation[3].

Proposed Synthesis Workflow: Friedel-Crafts Acylation

This proposed workflow outlines the synthesis of 2,4-Difluoro-3-methoxy acetophenone from 1,3-difluoro-2-methoxybenzene.

References

Technical Guide: Physicochemical Properties of 2,4-Difluoro-3-methoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-3-methoxyacetophenone is a fluorinated aromatic ketone of interest in medicinal chemistry and materials science. Its structural features, including the presence of two fluorine atoms and a methoxy group on the phenyl ring, can significantly influence its chemical reactivity, metabolic stability, and binding interactions with biological targets. This technical guide provides a summary of its known physical characteristics, detailed experimental protocols for their determination, and a representative synthetic workflow.

Core Physical Characteristics

A comprehensive search of available scientific literature and chemical databases has yielded the following physical and chemical properties for 2,4-Difluoro-3-methoxyacetophenone. It is important to note that while fundamental identifiers are well-established, specific experimental data for properties such as melting and boiling points are not extensively reported.

| Property | Value | Source |

| CAS Number | 373603-19-1 | [1] |

| Molecular Formula | C₉H₈F₂O₂ | [1] |

| Molecular Weight | 186.16 g/mol | [1] |

| Alternate Name | 2',4'-Difluoro-3'-methoxyacetophenone | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physical properties of 2,4-Difluoro-3-methoxyacetophenone. These protocols are based on established laboratory techniques for organic compounds.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology:

-

Sample Preparation: A small, finely powdered sample of 2,4-Difluoro-3-methoxyacetophenone is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the clear point) are recorded.

-

The melting point is reported as a range between these two temperatures. For a pure compound, this range is typically narrow (0.5-2 °C).

-

Determination of Boiling Point

The boiling point is a characteristic physical property of a liquid.

Methodology (Micro-boiling point determination):

-

Sample Preparation: A small volume (a few drops) of liquid 2,4-Difluoro-3-methoxyacetophenone is placed in a small test tube.

-

Apparatus: A Thiele tube or a similar heating bath apparatus is used, along with a thermometer and a sealed capillary tube.

-

Procedure:

-

A small, inverted capillary tube (sealed at one end) is placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer and heated in the Thiele tube.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary.

-

The heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded. This temperature is the boiling point of the substance.

-

Determination of Solubility

Understanding the solubility of a compound in various solvents is crucial for its purification, formulation, and biological testing.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, methanol, dichloromethane, ethyl acetate, and hexane.

-

Procedure:

-

To a small test tube, add approximately 10-20 mg of 2,4-Difluoro-3-methoxyacetophenone.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture for 1-2 minutes at room temperature.

-

Visually observe the sample to determine if it has completely dissolved.

-

If the compound does not dissolve at room temperature, the mixture can be gently warmed to assess for temperature-dependent solubility.

-

Solubility can be qualitatively described as soluble, partially soluble, or insoluble. For quantitative analysis, a saturated solution can be prepared and the concentration determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Representative Synthetic Workflow

The following diagram illustrates a plausible synthetic route for 2,4-Difluoro-3-methoxyacetophenone, based on common organic chemistry reactions for the synthesis of related acetophenone derivatives.

Caption: Synthetic workflow for 2,4-Difluoro-3-methoxyacetophenone.

References

Spectroscopic Profile of 1-(2,4-Difluoro-3-methoxyphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-(2,4-Difluoro-3-methoxyphenyl)ethanone, a key intermediate in various synthetic pathways. Due to the limited availability of public experimental spectra for this specific compound, this document presents a detailed analysis based on predicted spectroscopic data derived from established principles and analogous compounds. This guide also includes detailed, generalized experimental protocols for acquiring such data, serving as a practical reference for researchers.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-(2,4-Difluoro-3-methoxyphenyl)ethanone. These predictions are based on established nuclear magnetic resonance (NMR) chemical shift correlations, infrared (IR) absorption frequencies for functional groups, and common fragmentation patterns in mass spectrometry (MS).

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Spectral Data for 1-(2,4-Difluoro-3-methoxyphenyl)ethanone

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | m | 1H | Ar-H |

| ~ 6.90 - 7.10 | m | 1H | Ar-H |

| ~ 3.90 | s | 3H | -OCH₃ |

| ~ 2.60 | s | 3H | -COCH₃ |

Predicted in CDCl₃ at 400 MHz.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectral Data for 1-(2,4-Difluoro-3-methoxyphenyl)ethanone

| Chemical Shift (δ, ppm) | Assignment |

| ~ 195 | C =O |

| ~ 150 - 160 (dd) | C -F |

| ~ 150 - 160 (dd) | C -F |

| ~ 140 (d) | C -OCH₃ |

| ~ 125 (d) | Ar-C |

| ~ 115 (dd) | Ar-C H |

| ~ 110 (dd) | Ar-C H |

| ~ 60 | -OC H₃ |

| ~ 30 | -COC H₃ |

Predicted in CDCl₃ at 100 MHz. 'd' denotes a doublet and 'dd' denotes a doublet of doublets, arising from C-F coupling.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Characteristic IR Absorption Bands for 1-(2,4-Difluoro-3-methoxyphenyl)ethanone

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~ 3100 - 3000 | Medium | C-H (Aromatic) Stretch |

| ~ 2950 - 2850 | Medium | C-H (Aliphatic) Stretch |

| ~ 1700 | Strong | C=O (Ketone) Stretch |

| ~ 1600, 1480 | Medium-Strong | C=C (Aromatic) Stretch |

| ~ 1300 - 1200 | Strong | C-O (Aryl Ether) Stretch |

| ~ 1200 - 1000 | Strong | C-F Stretch |

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Key Mass Fragments for 1-(2,4-Difluoro-3-methoxyphenyl)ethanone

| m/z | Proposed Fragment |

| 186 | [M]⁺ (Molecular Ion) |

| 171 | [M - CH₃]⁺ |

| 143 | [M - COCH₃]⁺ |

| 115 | [M - COCH₃ - CO]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for aromatic ketones like 1-(2,4-Difluoro-3-methoxyphenyl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Accurately weigh the sample and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the deuterated solvent.

-

Gently vortex the vial until the sample is fully dissolved.

-

Using a pipette, transfer the solution into a clean NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the spectrum using standard pulse sequences. For ¹H NMR, a sufficient number of scans should be averaged to achieve a good signal-to-noise ratio. ¹³C NMR will require a significantly larger number of scans.

-

Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

FT-IR Spectrometer with an ATR (Attenuated Total Reflectance) accessory or salt plates (KBr).

-

Spatula

-

Solid sample

Procedure (using ATR):

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty accessory.

-

Sample Analysis:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

Mass Spectrometer (e.g., with Electron Ionization - EI source)

-

Vials with septa

-

Solvent (e.g., methanol, acetonitrile)

-

Sample

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent.

-

Further dilute an aliquot of this solution to a final concentration of approximately 1-10 µg/mL.

-

-

Data Acquisition:

-

Introduce the sample into the ion source of the mass spectrometer. For volatile compounds, this can be via direct infusion or through a gas chromatograph (GC-MS).

-

Ionize the sample using an appropriate method (e.g., Electron Ionization at 70 eV).

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

The resulting mass spectrum plots ion abundance versus m/z.

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using the spectroscopic techniques described.

Caption: Workflow for Spectroscopic Analysis.

Analysis of 2',4'-Difluoro-3'-methoxyacetophenone: 1H NMR Spectrum - A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2',4'-Difluoro-3'-methoxyacetophenone is a substituted aromatic ketone with potential applications in medicinal chemistry and materials science. Its structural elucidation is crucial for understanding its chemical properties and potential biological activity. This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. Due to the current unavailability of specific experimental ¹H NMR data for this compound in publicly accessible databases and scientific literature, this guide will focus on the predicted ¹H NMR spectral characteristics based on the analysis of structurally similar compounds. Furthermore, a standardized experimental protocol for acquiring such a spectrum is provided.

Predicted ¹H NMR Spectral Data

The chemical structure of this compound dictates a specific pattern of signals in its ¹H NMR spectrum. The expected signals, their multiplicities, and approximate chemical shifts are summarized in the table below. These predictions are based on established principles of NMR spectroscopy and data from analogous compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| H-6' (Aromatic) | 7.2 - 7.5 | Doublet of doublets (dd) | 1H | JH-F ≈ 8-10 Hz, JH-H ≈ 8-9 Hz |

| H-5' (Aromatic) | 6.8 - 7.1 | Triplet of doublets (td) or Multiplet (m) | 1H | JH-H ≈ 8-9 Hz, JH-F ≈ 2-3 Hz |

| -OCH₃ (Methoxy) | ~ 3.9 | Singlet (s) | 3H | N/A |

| -COCH₃ (Acetyl) | ~ 2.6 | Singlet (s) | 3H | N/A |

Signal Analysis and Interpretation

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy group protons, and the acetyl group protons.

-

Aromatic Region: The two aromatic protons, H-5' and H-6', will appear in the downfield region of the spectrum (typically δ 7.0-8.0 ppm) due to the deshielding effect of the benzene ring and the electron-withdrawing acetyl group. The fluorine atoms at positions 2' and 4' will cause splitting of the signals of the adjacent protons. H-6' is expected to be a doublet of doublets due to coupling with H-5' and the fluorine at the 4'-position. The signal for H-5' is anticipated to be more complex, likely a triplet of doublets or a multiplet, arising from coupling to H-6' and both fluorine atoms.

-

Methoxy and Acetyl Protons: The three protons of the methoxy group (-OCH₃) are chemically equivalent and are expected to appear as a sharp singlet at approximately 3.9 ppm. Similarly, the three protons of the acetyl group (-COCH₃) are also equivalent and should produce a singlet at around 2.6 ppm. These singlets will not show any coupling as there are no adjacent protons.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended:

1. Sample Preparation:

- Weigh approximately 5-10 mg of high-purity this compound.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃), which is a common choice for similar aromatic compounds.

- Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

- Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

- Nucleus: ¹H

- Solvent: CDCl₃

- Temperature: 298 K (25 °C)

- Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

- Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

- Relaxation Delay (d1): 1-2 seconds.

- Acquisition Time (aq): 3-4 seconds.

- Spectral Width (sw): A spectral width of approximately 12-16 ppm is generally sufficient to cover the expected chemical shift range.

3. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).

- Phase correct the spectrum manually.

- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

- Integrate the signals to determine the relative number of protons for each resonance.

- Analyze the multiplicities and measure the coupling constants for the aromatic signals.

Logical Relationships and Spin-Spin Coupling

The predicted spin-spin coupling interactions in the aromatic region of this compound are crucial for definitive signal assignment. The following diagram illustrates these relationships.

Caption: Predicted spin-spin coupling network for the aromatic protons of this compound.

This diagram illustrates the expected through-bond scalar couplings. The solid line represents the ortho-coupling between H-5' and H-6'. The dashed lines indicate the through-space or through-bond couplings between the protons and the neighboring fluorine atoms, which will result in the observed complex splitting patterns.

A Technical Guide to the ¹³C NMR Chemical Shifts of 2',4'-Difluoro-3'-methoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2',4'-Difluoro-3'-methoxyacetophenone. Due to the absence of publicly available experimental spectra for this specific compound, this document leverages spectral data from structurally analogous compounds to predict the chemical shifts. Furthermore, a detailed, standard experimental protocol for acquiring ¹³C NMR data for this and similar aromatic ketones is provided.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR chemical shifts for this compound have been predicted based on the principle of substituent additivity on a benzene ring. The chemical shift of benzene (128.5 ppm) serves as the base value, with corrections applied for the acetyl (-COCH₃), two fluoro (-F), and one methoxy (-OCH₃) groups at their respective positions. Data from related compounds, including acetophenone, 4-fluoroacetophenone, and 3-methoxyacetophenone, have been used to refine these predictions. The expected carbon-fluorine couplings (J-couplings) are also noted, which would result in splitting of the signals for the carbons bearing a fluorine atom and adjacent carbons.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C=O | ~195.0 | Singlet |

| CH₃ (acetyl) | ~31.0 | Singlet |

| C-1' | ~120.0 | Doublet of doublets |

| C-2' | ~155.0 | Doublet of doublets (¹JCF) |

| C-3' | ~145.0 | Doublet of doublets |

| C-4' | ~158.0 | Doublet of doublets (¹JCF) |

| C-5' | ~110.0 | Doublet |

| C-6' | ~125.0 | Doublet |

| OCH₃ | ~56.0 | Singlet |

Note: These are predicted values and may differ from experimental results. The multiplicities are based on expected one-bond (¹JCF) and multi-bond (²JCF, ³JCF) carbon-fluorine couplings.

Molecular Structure and Carbon Numbering

The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered in accordance with the assignments in Table 1.

Caption: Molecular structure of this compound with carbon numbering.

Experimental Protocols

The following is a standard protocol for the acquisition of a high-quality ¹³C NMR spectrum for a small organic molecule like this compound.

1. Sample Preparation:

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or Dimethyl sulfoxide-d₆). CDCl₃ is a common first choice for many organic compounds.

-

Concentration: Dissolve approximately 10-50 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: The solvent typically contains a small amount of tetramethylsilane (TMS) which serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Locking and Shimming: Insert the sample into the spectrometer probe. The instrument's field frequency is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp spectral lines.

-

Acquisition Parameters (for a standard proton-decoupled ¹³C spectrum):

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).

-

Pulse Angle: A flip angle of 30-45 degrees is typically used to allow for a shorter relaxation delay.

-

Acquisition Time (AQ): Approximately 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for the observation of quaternary carbons.

-

Spectral Width (SW): A range of 0 to 220 ppm is generally sufficient to cover the chemical shifts of most organic compounds.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's sensitivity.

-

Temperature: The experiment is typically run at room temperature (e.g., 298 K).

-

3. Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift scale is calibrated by setting the TMS signal to 0.00 ppm. If TMS is not present, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

Logical Workflow for ¹³C NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.

Caption: Workflow for ¹³C NMR spectroscopy.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2',4'-Difluoro-3'-methoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2',4'-Difluoro-3'-methoxyacetophenone. Due to the absence of a publicly available experimental spectrum for this specific compound, the fragmentation pathway is inferred from the well-established fragmentation behavior of acetophenone and its substituted analogues.

Molecular Structure and Properties

This compound is a substituted aromatic ketone with the following characteristics:

-

Structure:

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to be dominated by cleavages adjacent to the carbonyl group, a characteristic feature of acetophenones.[4][5] The primary fragmentation steps are outlined below.

Initial Ionization: The process begins with the ionization of the molecule by an electron beam, resulting in the formation of a molecular ion (M⁺•) with a mass-to-charge ratio (m/z) of 186.

α-Cleavage: The most probable initial fragmentation is the cleavage of the bond between the carbonyl carbon and the methyl group (α-cleavage).[4][5] This results in the loss of a methyl radical (•CH₃) and the formation of a stable 2,4-difluoro-3-methoxybenzoyl cation. This fragment is expected to be the base peak or one of the most abundant ions in the spectrum.

Secondary Fragmentation: The 2,4-difluoro-3-methoxybenzoyl cation can undergo further fragmentation through the loss of a neutral carbon monoxide (CO) molecule. This is a common fragmentation pathway for benzoyl cations.[4] The resulting difluoro-methoxy-phenyl cation will be less stable and thus likely of lower abundance.

Further fragmentation of the aromatic ring is possible but is generally less favored due to the stability of the aromatic system.

Quantitative Data of Predicted Fragments

The following table summarizes the predicted major fragments, their m/z values, and their proposed structures.

| m/z | Proposed Fragment Ion | Neutral Loss | Notes |

| 186 | [C₉H₈F₂O₂]⁺• | - | Molecular Ion (M⁺•) |

| 171 | [C₈H₅F₂O₂]⁺ | •CH₃ | Base Peak, from α-cleavage |

| 143 | [C₇H₅F₂O]⁺ | CO | From fragmentation of the m/z 171 ion |

| 43 | [CH₃CO]⁺ | •C₈H₅F₂O | Acetyl cation, from cleavage of the bond between the carbonyl carbon and the aromatic ring. Generally a less favored pathway for aromatic ketones compared to the formation of the benzoyl cation. |

Experimental Protocols

While a specific experimental protocol for this compound is not available, a general methodology for obtaining an electron ionization mass spectrum for a similar solid compound is as follows:

-

Sample Preparation: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.

-

Ionization: The sample is vaporized by heating the probe, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

-

Fragmentation: The resulting molecular ions, being energetically unstable, undergo fragmentation.

-

Mass Analysis: The positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Visualizing the Fragmentation Pathway

The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow for mass spectrometry.

Caption: Predicted primary fragmentation pathway of this compound.

Caption: Generalized experimental workflow for electron ionization mass spectrometry.

References

In-depth Technical Guide: Potential Research Applications of Fluorinated Acetophenones

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorinated acetophenones represent a versatile class of chemical compounds with escalating importance across diverse scientific disciplines. The strategic incorporation of fluorine atoms into the acetophenone scaffold imparts unique physicochemical properties, leading to a broad spectrum of applications in medicinal chemistry, materials science, and as sophisticated chemical probes. This technical guide provides a comprehensive overview of the core research applications of fluorinated acetophenones, with a focus on their synthesis, utility as enzyme inhibitors, role in positron emission tomography (PET) imaging, and application in solar energy storage. Detailed experimental methodologies, quantitative data, and visualizations of key processes are presented to facilitate further research and development in these exciting areas.

Introduction

The introduction of fluorine into organic molecules can dramatically alter their properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Acetophenones, with their simple aromatic ketone structure, serve as an ideal template for exploring the effects of fluorination. This guide delves into the key research domains where fluorinated acetophenones are making a significant impact.

Synthesis of Fluorinated Acetophenones

The synthesis of fluorinated acetophenones can be broadly categorized into methods that introduce fluorine onto a pre-existing acetophenone core and those that build the molecule from fluorinated starting materials. A common and effective method for the direct α-fluorination of acetophenone derivatives employs hypervalent iodine reagents.

Experimental Protocol: Hypervalent Iodine-Promoted α-Fluorination

This protocol describes the direct α-fluorination of acetophenone derivatives using iodosylarenes and a triethylamine-hydrofluoric acid complex (TEA·5HF).[2]

Materials:

-

Acetophenone derivative (1.0 mmol)

-

Iodosylarene (e.g., iodosobenzene; 1.2 mmol)

-

Triethylamine·5HF (TEA·5HF; 2.0 mmol)

-

1,2-dichloroethane (DCE; 5 mL)

-

Magnetic stirrer and heating block

-

Round-bottom flask with condenser

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

To a round-bottom flask, add the acetophenone derivative (1.0 mmol), iodosylarene (1.2 mmol), and 1,2-dichloroethane (5 mL).

-

Stir the mixture at room temperature for 5 minutes.

-

Carefully add TEA·5HF (2.0 mmol) to the reaction mixture.

-

Heat the reaction to 60 °C and stir for the time indicated by TLC analysis (typically 1-4 hours) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (10 mL).

-

Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the α-fluorinated acetophenone.

Synthesis Workflow

References

The Strategic Role of Fluorine Substitution in Acetophenone Derivatives: An In-depth Technical Guide for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetophenone, a simple aromatic ketone, and its derivatives are a cornerstone in medicinal chemistry, providing a versatile scaffold for the development of a wide array of therapeutic agents. The introduction of fluorine atoms into the acetophenone framework has emerged as a powerful strategy to modulate the physicochemical and pharmacological properties of these molecules. This technical guide delves into the critical role of fluorine substitution in acetophenone derivatives, offering a comprehensive overview of its impact on synthesis, biological activity, and structure-activity relationships (SAR). Through a detailed examination of quantitative data, experimental protocols, and key biological pathways, this document aims to equip researchers with the knowledge to rationally design and develop novel fluorinated acetophenone-based drug candidates.

Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, allow it to exert profound effects on molecular properties.[1][2] These include enhancing metabolic stability by blocking sites susceptible to oxidative metabolism, modulating lipophilicity to improve membrane permeability, and altering the acidity or basicity of nearby functional groups, which can influence drug-receptor interactions.[3][4] Consequently, fluorinated acetophenone derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[5][6][7]

Data Presentation: Quantitative Analysis of Biological Activity

The strategic placement of fluorine substituents on the acetophenone scaffold can significantly impact the biological potency of the resulting derivatives. The following tables summarize quantitative data from various studies, providing a comparative analysis of the effects of fluorine substitution on different therapeutic targets.

Anticancer Activity of Fluorinated Chalcones Derived from Acetophenones

Chalcones, synthesized from acetophenones and benzaldehydes, are a prominent class of bioactive compounds. Fluorination has been shown to enhance their anticancer properties.

| Compound ID | Acetophenone Derivative | Benzaldehyde Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 4'-morpholinoacetophenone | 2-fluorobenzaldehyde | HeLa | >100 | [8] |

| 2 | 4'-morpholinoacetophenone | 3-fluorobenzaldehyde | HeLa | >100 | [8] |

| 3 | 4'-morpholinoacetophenone | 4-fluorobenzaldehyde | C6 | 12.80 | [8] |

| 4 | 4'-morpholinoacetophenone | 2,4-difluorobenzaldehyde | HeLa | 7.74 | [8] |

| 5 | 4'-morpholinoacetophenone | 2,6-difluorobenzaldehyde | HeLa | 6.10 | [8] |

| 6 | 4'-morpholinoacetophenone | 3,4-difluorobenzaldehyde | C6 | 4.16 | [8] |

| 7 | 4'-fluoro-3-methylacetophenone | 2-methoxybenzaldehyde | - | - | [9] |

| 8 | 4'-fluoro-3-methylacetophenone | 4-chlorobenzaldehyde | - | - | [9] |

| 9 | 2',4'-difluoroacetophenone | 4-methoxybenzaldehyde | - | - | |

| 10 | 2',4'-difluoroacetophenone | 4-chlorobenzaldehyde | - | - | |

| 11 | 2-fluoroacetophenone | various | HepG2 | 67.51 - 108.20 | [10] |

| 12 | 3,4,5-trimethoxyacetophenone | 4-fluorobenzaldehyde | MGC-803 | 0.025 | [11] |

Anti-inflammatory Activity of Fluorinated Acetophenone Derivatives

Fluorine substitution has also been instrumental in developing potent anti-inflammatory agents based on the acetophenone scaffold.

| Compound ID | Acetophenone Derivative | Derivative Type | Assay | % Inhibition | Reference |

| 13 | 2',4'-difluoroacetophenone | Propanedione | Carrageenan-induced paw edema | 70.00 - 93.00 | |

| 14 | 4-fluoroacetophenone | Pyrazole | Carrageenan-induced paw edema | - | [12] |

| 15 | 4'-fluoro-2'-hydroxyacetophenone | Chalcone | - | - | [1] |

| 16 | 4-hydroxyacetophenone | (E)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl) prop-2-en-1-one | Cotton pellet-induced granuloma | Comparable to dexamethasone | [13] |

Enzyme Inhibitory Activity of Fluorinated Acetophenone Derivatives

Fluorinated acetophenones have been investigated as inhibitors of various enzymes implicated in disease.

| Compound ID | Acetophenone Derivative | Target Enzyme | IC50 (µM) | Reference |

| 17 | Acetophenone-1,2,3-triazole | Enoyl-Acyl Carrier Protein Reductase (InhA) | 0.002 - 0.084 | [14] |

| 18 | 4'-morpholinoacetophenone | Carbonic Anhydrase I (hCA I) | 500 - 1160 | [8] |

| 19 | 4'-morpholinoacetophenone | Pyruvate Kinase M2 (PKM2) | 26 | [8] |

| 20 | Acetophenone derivatives | Acetylcholinesterase (AChE) | 0.13 - micromolar range | [15] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. This section provides protocols for key experiments cited in the literature.

Synthesis of Fluorinated Chalcones via Claisen-Schmidt Condensation

This protocol outlines a general procedure for the synthesis of fluorinated chalcones from a fluorinated acetophenone and a substituted benzaldehyde.[5][9]

Materials:

-

Substituted fluorinated acetophenone

-

Substituted benzaldehyde

-

Ethanol

-

Sodium hydroxide (NaOH) solution (e.g., 10-40%) or solid NaOH

-

Hydrochloric acid (HCl), dilute

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Dissolve equimolar amounts of the substituted fluorinated acetophenone and the substituted benzaldehyde in ethanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add the NaOH solution dropwise to the stirred mixture.

-

Allow the reaction mixture to stir at room temperature for a specified time (typically a few hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol, to yield the pure fluorinated chalcone.

-

Characterize the final product using techniques such as melting point determination, FT-IR, 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

-

Human cancer cell lines (e.g., HeLa, C6, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Test compounds (fluorinated acetophenone derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO2 incubator.

-

The following day, treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model to evaluate the acute anti-inflammatory activity of new compounds.

Materials:

-

Wistar albino rats

-

Carrageenan solution (1% w/v in saline)

-

Test compounds (fluorinated acetophenone derivatives)

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer

-

Animal cages

Procedure:

-

Acclimatize the rats to the laboratory conditions for a week before the experiment.

-

Divide the animals into groups: a control group, a standard drug group, and test groups for different doses of the fluorinated acetophenone derivatives.

-

Administer the test compounds and the standard drug orally or intraperitoneally to the respective groups. Administer the vehicle (e.g., saline) to the control group.

-

After a specific time (e.g., 30 or 60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce inflammation.

-

Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Mandatory Visualizations

Signaling Pathway: Inhibition of Tubulin Polymerization by a Fluorinated Chalcone

Certain fluorinated chalcones exert their anticancer effects by interacting with the microtubule network, a critical component of the cytoskeleton involved in cell division. They can bind to the colchicine site of tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[11]

Caption: Inhibition of tubulin polymerization by a fluorinated chalcone leading to apoptosis.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of a new drug candidate involves a systematic workflow, from the initial synthesis to comprehensive biological testing.

Caption: A typical workflow for the development of fluorinated acetophenone derivatives.

Logical Relationship: Impact of Fluorine Substitution on Physicochemical Properties

The introduction of fluorine can systematically alter key physicochemical properties that are critical for drug efficacy.

References

- 1. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]

- 10. Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 11. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Design, Synthesis and Molecular Docking of Novel Acetophenone-1,2,3-Triazoles Containing Compounds as Potent Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Retrosynthetic Analysis and Synthesis of 2',4'-Difluoro-3'-methoxyacetophenone: A Technical Guide

This technical guide provides an in-depth analysis of the retrosynthesis and forward synthesis of 2',4'-Difluoro-3'-methoxyacetophenone, a valuable intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Retrosynthetic Strategy

The primary retrosynthetic disconnection for this compound involves the C-C bond between the aromatic ring and the carbonyl group of the acetyl moiety. This disconnection points towards a Friedel-Crafts acylation as the key strategic step in the synthesis.[1] The precursors identified through this analysis are 2,4-difluoroanisole (1-methoxy-2,4-difluorobenzene) and a suitable acetylating agent, such as acetyl chloride or acetic anhydride.

dot

Caption: Retrosynthetic analysis of this compound.

Forward Synthesis: Friedel-Crafts Acylation

The forward synthesis is achieved through the electrophilic aromatic substitution of 2,4-difluoroanisole with an acetylating agent in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1] The methoxy group is an activating group, and the acetyl group will be directed to the ortho and para positions. In this case, the position para to the methoxy group is blocked by a fluorine atom, and one ortho position is also blocked by a fluorine atom, thus favoring acylation at the C-3 position.

The following table summarizes the key reagents required for the synthesis.

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 2,4-Difluoroanisole | 451-80-9 | C₇H₆F₂O | 144.12 | Starting Material |

| Acetyl Chloride | 75-36-5 | C₂H₃ClO | 78.50 | Acetylating Agent |

| Aluminum Chloride | 7446-70-0 | AlCl₃ | 133.34 | Lewis Acid Catalyst |

| Dichloromethane | 75-09-2 | CH₂Cl₂ | 84.93 | Solvent |

| Hydrochloric Acid | 7647-01-0 | HCl | 36.46 | Quenching Agent |

| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | Neutralizing Agent |

| Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Drying Agent |

The table below outlines typical reaction conditions for the Friedel-Crafts acylation.

| Parameter | Condition |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2-4 hours |

| Atmosphere | Inert (e.g., Nitrogen or Argon) |

| Work-up | Aqueous work-up with acid and base washes |

| Purification | Column chromatography or recrystallization |

| Expected Yield | 70-85% |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound.

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane (100 mL). The suspension is cooled to 0 °C in an ice bath.

-

Addition of Reagents: A solution of 2,4-difluoroanisole (1.0 eq) and acetyl chloride (1.1 eq) in anhydrous dichloromethane (50 mL) is added dropwise to the stirred suspension over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction mixture is slowly poured into a flask containing crushed ice and concentrated hydrochloric acid (50 mL). The mixture is stirred until the ice has melted.

-

Work-up: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Synthetic Workflow Diagram

The following diagram illustrates the workflow for the synthesis of this compound.

dot

Caption: Synthetic workflow for this compound.

This guide provides a comprehensive overview of the retrosynthetic analysis and a practical synthetic route to this compound. The provided experimental protocol is a representative procedure and may require optimization for specific laboratory conditions and scales.

References

Methodological & Application

Synthesis Protocol for 2',4'-Difluoro-3'-methoxyacetophenone

Application Notes

This document provides a detailed protocol for the synthesis of 2',4'-Difluoro-3'-methoxyacetophenone, a valuable intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. The protocol outlines a two-stage process commencing with the preparation of the starting material, 1,3-difluoro-2-methoxybenzene, followed by its Friedel-Crafts acylation to yield the target compound. The methodologies are based on established chemical principles and analogous reactions found in the literature. This protocol is intended for use by trained chemists in a controlled laboratory setting. Appropriate safety precautions should be taken when handling all chemicals.

Introduction

This compound is a substituted aromatic ketone with potential applications as a building block in the synthesis of pharmaceutical compounds and other functional organic molecules. Its specific substitution pattern of two fluorine atoms and a methoxy group on the phenyl ring makes it an attractive precursor for introducing these moieties into larger, more complex structures. The synthetic route described herein is a robust and adaptable method for producing this compound.

Overall Reaction Scheme

The synthesis is divided into two main parts:

-

Synthesis of 1,3-Difluoro-2-methoxybenzene (Starting Material)

-

Friedel-Crafts Acylation to this compound (Target Molecule)

Caption: Overall two-part synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of 1,3-Difluoro-2-methoxybenzene

This part involves two steps: the diazotization of 2,6-difluoroaniline to form 2,6-difluorophenol, followed by the methylation of the phenol.

Step 1.1: Synthesis of 2,6-Difluorophenol [1]

-

Materials:

-

2,6-Difluoroaniline (1.0 eq)

-

30% Sulfuric acid (aqueous solution)

-

Sodium nitrite (1.0 eq)

-

Urea

-

Copper (II) sulfate

-

50% Sulfuric acid (aqueous solution)

-

Deionized water

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a reaction vessel, dissolve 2,6-difluoroaniline in 30% aqueous sulfuric acid.

-

Cool the mixture to -5 to 0 °C with vigorous stirring.

-

Slowly add a 30% aqueous solution of sodium nitrite, maintaining the temperature between -5 and 0 °C.

-

Continue to stir the mixture for 2 hours at this temperature.

-

Add a small amount of urea to decompose any excess nitrous acid.

-

In a separate flask equipped for distillation, prepare a refluxing mixture of 50% aqueous sulfuric acid and copper (II) sulfate.

-

Slowly add the prepared diazonium salt solution to the refluxing copper sulfate solution. The 2,6-difluorophenol product will distill over with the steam.

-

Collect the distillate and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain crude 2,6-difluorophenol.

-

Purify the crude product by vacuum distillation.

-

Step 1.2: Synthesis of 1,3-Difluoro-2-methoxybenzene

-

Materials:

-

2,6-Difluorophenol (1.0 eq)

-

Dimethyl sulfate ((CH₃)₂SO₄) (1.2 eq)

-

Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetone

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a solution of 2,6-difluorophenol in acetone, add anhydrous potassium carbonate.

-

Stir the suspension vigorously and add dimethyl sulfate dropwise at room temperature.

-

After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and wash with 1M NaOH solution, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 1,3-difluoro-2-methoxybenzene.

-

Part 2: Friedel-Crafts Acylation for the Synthesis of this compound

This procedure details the acylation of 1,3-difluoro-2-methoxybenzene.

Caption: Workflow for the Friedel-Crafts acylation of 1,3-difluoro-2-methoxybenzene.

-

Materials:

-

1,3-Difluoro-2-methoxybenzene (1.0 eq)

-

Acetyl chloride (CH₃COCl) (1.1 eq)

-

Anhydrous aluminum chloride (AlCl₃) (1.2 eq)

-

Anhydrous dichloromethane (DCM)

-

Crushed ice

-

1M Sodium hydroxide (NaOH) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add acetyl chloride dropwise to the suspension with stirring.

-

After stirring for 15 minutes, add a solution of 1,3-difluoro-2-methoxybenzene in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with 1M NaOH solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by vacuum distillation.

-

Data Presentation

The following table presents hypothetical data for the Friedel-Crafts acylation step under various conditions. This data is intended to guide optimization efforts and is based on general trends observed in similar reactions.

| Entry | Lewis Acid (eq) | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) | Hypothetical Purity (%) |

| 1 | AlCl₃ (1.2) | DCM | 0 to RT | 3 | 85 | 98 |

| 2 | FeCl₃ (1.2) | DCM | 0 to RT | 4 | 70 | 95 |

| 3 | ZnCl₂ (1.5) | DCE | RT | 6 | 55 | 90 |

| 4 | AlCl₃ (1.2) | CS₂ | 0 to RT | 3 | 80 | 97 |

| 5 | AlCl₃ (1.0) | DCM | 0 to RT | 4 | 75 | 96 |

Abbreviations: DCM: Dichloromethane, DCE: 1,2-Dichloroethane, CS₂: Carbon disulfide, RT: Room Temperature.

Signaling Pathway Diagram

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The key steps are the formation of the acylium ion electrophile, its attack on the aromatic ring to form a sigma complex (arenium ion), and subsequent deprotonation to restore aromaticity.

Caption: Mechanism of the Friedel-Crafts Acylation reaction.

References

Application Notes and Protocols for the Synthesis of 2',4'-Difluoro-3'-methoxyacetophenone via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4'-Difluoro-3'-methoxyacetophenone is a valuable building block in medicinal chemistry and drug development. The presence of fluorine atoms can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of this compound through Friedel-Crafts acylation of 2,4-difluoroanisole.

Reaction Principle

The synthesis is achieved via a Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction. In this process, 2,4-difluoroanisole is treated with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of 2,4-difluoroanisole to yield the desired acetophenone derivative. The methoxy group (-OCH₃) is an activating, ortho-, para-directing group, while the fluorine atoms are deactivating but also ortho-, para-directing. The substitution is expected to occur at the position para to the methoxy group and ortho to a fluorine atom.

Experimental Protocol

Materials:

-

2,4-Difluoroanisole

-

Acetyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

NMR tube and spectrometer

-

Infrared spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous aluminum chloride (1.2 equivalents). Cool the flask in an ice bath.

-

Addition of Reactants: Slowly add anhydrous dichloromethane to the flask under an inert atmosphere (e.g., nitrogen or argon). To the dropping funnel, add a solution of 2,4-difluoroanisole (1.0 equivalent) and acetyl chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Reaction: Add the solution from the dropping funnel to the stirred suspension of aluminum chloride in dichloromethane at a rate that maintains the internal temperature below 10°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Data Presentation

Table 1: Reaction Parameters and Yields

| Parameter | Value |

| Starting Material | 2,4-Difluoroanisole |

| Acylating Agent | Acetyl Chloride |

| Catalyst | Aluminum Chloride |

| Solvent | Dichloromethane |

| Reaction Temperature | 0°C to Room Temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | 75-85% |

| Purity (post-chromatography) | >98% |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₉H₈F₂O₂ |

| Molecular Weight | 186.16 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not readily available, typical for similar compounds: 50-70°C |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~7.8 (m, 1H, Ar-H), ~6.8 (m, 1H, Ar-H), 3.9 (s, 3H, OCH₃), 2.6 (s, 3H, COCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~195 (C=O), ~160 (C-F), ~158 (C-F), ~145 (C-O), ~125 (Ar-C), ~115 (Ar-C), ~105 (Ar-C), 62 (OCH₃), 30 (COCH₃) |

| IR (KBr, cm⁻¹) ν | ~1680 (C=O stretching), ~1600, 1480 (C=C aromatic), ~1280 (C-O stretching), ~1100 (C-F stretching) |

| Mass Spectrum (EI) m/z | 186 (M⁺), 171 (M⁺ - CH₃), 143 (M⁺ - COCH₃) |

Note: The spectroscopic data provided are predicted values based on the structure and data for analogous compounds. Actual experimental values may vary.

Visualizations

Caption: Mechanism of the Friedel-Crafts Acylation.

Application Notes and Protocols for 2',4'-Difluoro-3'-methoxyacetophenone in Novel Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4'-Difluoro-3'-methoxyacetophenone is a fluorinated aromatic ketone that serves as a crucial building block in the synthesis of novel bioactive molecules. The unique substitution pattern on the phenyl ring, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group, provides a strategic starting point for the development of new therapeutic agents. The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance key drug-like properties such as metabolic stability, binding affinity, and bioavailability.[1][2][3] These application notes provide an overview of the potential uses of this compound in drug discovery and detailed protocols for its utilization in synthesizing potential drug candidates.

Key Applications in Drug Discovery

The structural motifs of this compound make it a versatile precursor for a variety of heterocyclic and chained compounds with therapeutic potential. Key areas of application include:

-

Synthesis of Bioactive Chalcones: One of the primary applications of this acetophenone derivative is in the synthesis of chalcones via the Claisen-Schmidt condensation.[1] Chalcones are α,β-unsaturated ketones that form the backbone of many flavonoids and isoflavonoids and are associated with a wide range of biological activities, including anti-inflammatory, anticancer, and antioxidant effects.[4] The fluorine and methoxy substituents from this compound can be strategically employed to modulate the electronic and steric properties of the resulting chalcones, potentially leading to enhanced potency and selectivity for their biological targets.

-

Development of Kinase Inhibitors: The difluoro-methoxy-phenyl moiety is a key structural feature in some potent kinase inhibitors. For example, derivatives containing a 2,3-difluoro-6-methoxyphenyl group have been identified as potent and selective cyclin-dependent kinase (CDK) inhibitors with significant in vivo antitumor activity.[5] this compound can serve as a starting material for the synthesis of novel ATP-competitive kinase inhibitors targeting various components of the kinome.

-

Precursor for Heterocyclic Scaffolds: This acetophenone can be a precursor for the synthesis of various heterocyclic compounds, such as pyrazoles, which are known to exhibit a broad spectrum of pharmacological activities. For instance, celecoxib, an anti-inflammatory drug, is a pyrazole derivative that can be synthesized from a chalcone intermediate.[6]

-

Anti-inflammatory Agents: Chalcones derived from fluorinated acetophenones are of interest for their potential to modulate inflammatory pathways.[1] By reacting this compound with various aldehydes, a library of chalcone derivatives can be synthesized and screened for their ability to inhibit key inflammatory mediators.

Illustrative Quantitative Data

The following tables present hypothetical quantitative data for a series of chalcone derivatives (Series A) and pyrazole derivatives (Series B) that could be synthesized from this compound. This data is for illustrative purposes to demonstrate the potential of this scaffold in generating potent and selective compounds.

Table 1: Hypothetical Kinase Inhibition Data for Chalcone Derivatives (Series A)

| Compound ID | R-Group on Benzaldehyde | Target Kinase | IC50 (nM) | Kinase Selectivity (Fold vs. Panel of 10 Kinases) |

| A-01 | 4-hydroxy | Kinase X | 50 | 100 |

| A-02 | 4-methoxy | Kinase X | 75 | 80 |

| A-03 | 4-chloro | Kinase X | 30 | 150 |

| A-04 | 3-nitro | Kinase X | 15 | 200 |

| A-05 | 4-dimethylamino | Kinase X | 120 | 50 |

Table 2: Hypothetical Anti-inflammatory Activity of Pyrazole Derivatives (Series B)

| Compound ID | R-Group on Pyrazole | 5-Lipoxygenase Inhibition (IC50, µM) | Cyclooxygenase-2 (COX-2) Inhibition (IC50, µM) |

| B-01 | Phenyl | 1.2 | 0.8 |

| B-02 | 4-Chlorophenyl | 0.8 | 0.5 |

| B-03 | 4-Methoxyphenyl | 2.5 | 1.5 |

| B-04 | Thienyl | 0.5 | 0.3 |

| B-05 | Pyridyl | 1.8 | 1.1 |

Experimental Protocols

Protocol 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

This protocol details the synthesis of a chalcone derivative from this compound and a substituted benzaldehyde.

Materials:

-

This compound

-

Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)

-

Ethanol

-

Sodium hydroxide (NaOH) pellets

-

Distilled water

-

Hydrochloric acid (HCl), 1M

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a 100 mL round-bottom flask, dissolve 1.86 g (10 mmol) of this compound and 1.41 g (10 mmol) of 4-chlorobenzaldehyde in 30 mL of ethanol.

-

Stir the mixture at room temperature until all solids are dissolved.

-

In a separate beaker, prepare a 10% aqueous solution of NaOH by dissolving 2 g of NaOH in 18 mL of distilled water.

-

Slowly add the NaOH solution dropwise to the ethanolic solution of the ketone and aldehyde with continuous stirring.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into 100 mL of ice-cold water.

-

Acidify the mixture by adding 1M HCl dropwise until the pH is neutral.

-

A solid precipitate of the chalcone derivative will form.

-

Collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold distilled water.

-

Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.

-

Dry the purified product in a vacuum oven.

Protocol 2: Synthesis of Pyrazole Derivatives from Chalcones

This protocol describes the synthesis of a pyrazole derivative from the chalcone synthesized in Protocol 1.

Materials:

-

Chalcone derivative from Protocol 1

-

Hydrazine hydrate

-

Glacial acetic acid

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

In a 50 mL round-bottom flask, add 1.54 g (5 mmol) of the chalcone derivative.

-

Add 15 mL of glacial acetic acid and stir to dissolve.

-

Add 0.5 mL (10 mmol) of hydrazine hydrate to the solution.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 8-10 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into 50 mL of ice-cold water.

-

A solid precipitate of the pyrazole derivative will form.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure pyrazole derivative.

Visualizations

Caption: Drug discovery workflow using this compound.